Ethyl hexadecanoate;ethyl octadecanoate

Description

Overview of Fatty Acid Ethyl Esters as a Class of Organic Compounds

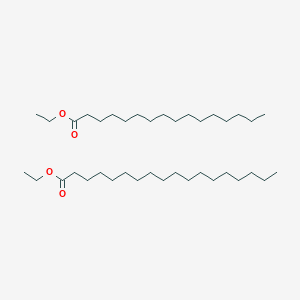

Fatty acid ethyl esters (FAEEs) are a class of organic compounds that belong to the larger family of esters. quora.com Structurally, they are derived from the reaction between a carboxylic acid, specifically a fatty acid, and ethanol (B145695). chemguide.co.uk This chemical process, known as esterification, results in the formation of an ester where the hydrogen atom in the carboxyl group (-COOH) of the fatty acid is replaced by an ethyl group (-CH2CH3). chemguide.co.uk The general structure can be represented as R-CO-O-CH2CH3, where 'R' is a long hydrocarbon chain characteristic of the parent fatty acid.

FAEEs, particularly long-chain varieties like ethyl hexadecanoate (B85987) and ethyl octadecanoate, are characterized by their hydrophobic alkyl chain and a more hydrophilic ester functional group. solubilityofthings.com This dual nature influences their physical properties, such as solubility and boiling points. chemguide.co.uksolubilityofthings.com They are generally considered very hydrophobic molecules, practically insoluble in water, but soluble in organic solvents. solubilityofthings.comhmdb.ca

The synthesis of FAEEs can occur through several pathways. In a laboratory or industrial setting, they are commonly produced by the transesterification of fats and oils (triglycerides) with ethanol in the presence of a catalyst. reagecon.comresearchgate.net Biologically, FAEEs are products of non-oxidative ethanol metabolism. nih.gov Their synthesis can be catalyzed by enzymes such as FAEE synthase, which can utilize fatty acyl-CoAs or unesterified fatty acids as substrates. nih.gov

Significance of Ethyl Hexadecanoate and Ethyl Octadecanoate in Contemporary Chemical and Biochemical Research

Ethyl hexadecanoate, also known as ethyl palmitate, and ethyl octadecanoate, also known as ethyl stearate (B1226849), are two of the most common long-chain FAEEs and are subjects of significant interest in chemical and biochemical research. nih.gov

Biochemical Significance: In biochemistry, these compounds are recognized as mediators of ethanol-induced organ damage and are involved in various cellular processes. nih.govnih.gov Research has shown that elevated levels of these FAEEs are linked to cellular stress, particularly endoplasmic reticulum (ER) stress in hepatocytes (liver cells). nih.gov Ethyl hexadecanoate is involved in lipid metabolism and transport and can act as an energy source. hmdb.cafoodb.ca Both esters are considered metabolites, with ethyl hexadecanoate being produced by organisms like Saccharomyces cerevisiae and found in various plants. nih.govebi.ac.uk Ethyl octadecanoate is also identified as a plant metabolite. nih.gov Their presence in hair is being studied as a potential biomarker for ethanol consumption. ebi.ac.uk

Chemical and Industrial Applications: From a chemical perspective, both esters have applications across various industries. They are utilized as flavoring agents or adjuvants in the food industry due to their mild, waxy, or fruity scents. solubilityofthings.comnih.govnih.gov In the cosmetics and personal care sector, they function as emollients, helping to soften and smooth the skin. solubilityofthings.comnih.gov

Furthermore, there is growing research into their use as biofuels. FAEEs are a major component of some types of biodiesel and possess favorable properties such as a higher heat content and cetane number compared to their methyl ester counterparts (FAMEs). quora.comresearchgate.net Their lower cloud and pour points also suggest better performance in cold temperatures. researchgate.net Recent studies have explored FAEEs as novel, green solvents for extracting valuable natural compounds like carotenoids from food waste products, highlighting their potential in sustainable chemistry. nih.gov

Current Research Trajectories and Knowledge Gaps Pertaining to Specific FAEEs

Contemporary research on ethyl hexadecanoate and ethyl octadecanoate is multifaceted, exploring their biochemical roles, analytical detection, and industrial applications.

Current Research Trajectories:

Biomedical Research: A significant area of investigation is the precise mechanism by which FAEEs induce cellular damage. Studies are focusing on their role in modulating cellular signaling pathways and their contribution to the pathophysiology of alcohol-related diseases. nih.gov For instance, ethyl palmitate has been identified as an inhibitor of the Chikungunya virus (CHIKV) and has shown anti-inflammatory activity by reducing levels of TNF-α and IL-6 in certain models. medchemexpress.com

Biofuels and Green Chemistry: The development of more efficient and sustainable methods for producing FAEEs from various feedstocks, including waste oils, is a key research trend. researchgate.netresearchgate.net The application of FAEEs as environmentally friendly solvents in extraction processes is also an emerging field, with studies demonstrating their superior efficiency compared to traditional solvents like hexane (B92381) for certain applications. nih.gov

Food Science and Sensomics: In food chemistry, research is delving into the role of long-chain FAEEs, including ethyl hexadecanoate and ethyl octadecanoate, in the flavor and quality of alcoholic beverages like Baijiu. mdpi.com These studies aim to understand how their concentration, which can change with aging, influences the sensory profile of the final product. mdpi.com

Knowledge Gaps: Despite advancing research, several knowledge gaps remain.

Complex Biological Interactions: While the link between FAEEs and organ damage is established, the complete picture of their interactions with cellular components and signaling cascades is not fully understood. nih.gov The specific roles of individual FAEEs, such as ethyl hexadecanoate versus ethyl octadecanoate, in these processes require further elucidation.

Metabolic Regulation: The precise regulation of FAEE synthesis and degradation within different cell types and tissues is an area needing more investigation. Understanding the kinetics and substrate sources for the enzymes involved could provide deeper insights into their biological functions. nih.gov

Environmental Fate and Impact: Although considered biodegradable, comprehensive data on the environmental fate and potential long-term ecological impact of industrially produced FAEEs is limited.

Optimization for Industrial Use: For applications like biofuels, further research is needed to optimize production processes from diverse and sustainable feedstocks and to fully characterize the performance and emission profiles of FAEE-based fuels compared to conventional fuels. researchgate.net Addressing these gaps is crucial for fully harnessing the potential of these versatile compounds.

Data Tables

Table 1: Chemical Properties of Ethyl Hexadecanoate

| Property | Value |

|---|---|

| IUPAC Name | ethyl hexadecanoate |

| Synonyms | Ethyl palmitate, Palmitic acid ethyl ester |

| Molecular Formula | C18H36O2 |

| Molar Mass | 284.48 g/mol |

| CAS Number | 628-97-7 |

| Appearance | White solid |

| Melting Point | 24-26 °C |

| Boiling Point | 185 °C at 10 mmHg |

Data sourced from PubChem CID 12366 nih.gov

Table 2: Chemical Properties of Ethyl Octadecanoate

| Property | Value |

|---|---|

| IUPAC Name | ethyl octadecanoate |

| Synonyms | Ethyl stearate, Stearic acid ethyl ester |

| Molecular Formula | C20H40O2 |

| Molar Mass | 312.53 g/mol |

| CAS Number | 111-61-5 |

| Appearance | White clear liquid or solid |

| Melting Point | 35-38 °C |

| Boiling Point | 213-215 °C at 15 mmHg |

Data sourced from PubChem CID 8122 and The Good Scents Company nih.govthegoodscentscompany.comlarodan.com

Properties

IUPAC Name |

ethyl hexadecanoate;ethyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2.C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMFKHJTKIOMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Synthesis and Bioproduction of Ethyl Hexadecanoate and Ethyl Octadecanoate

Chemical Esterification and Transesterification Strategies

Chemical synthesis routes, primarily esterification and transesterification, are well-established methods for producing ethyl hexadecanoate (B85987) and ethyl octadecanoate. These processes involve the reaction of a fatty acid or its ester with ethanol (B145695) in the presence of a catalyst.

The choice of catalyst is critical in the chemical synthesis of fatty acid ethyl esters, with basic catalysts like sodium methoxide (B1231860) (NaOCH₃) being highly effective for transesterification. researchgate.net The mechanism under basic conditions involves a nucleophilic attack by the alkoxide ion on the ester's carbonyl group, leading to a tetrahedral intermediate that subsequently eliminates the original alkoxy group to form the new ester. researchgate.net

Optimization of reaction conditions is crucial for maximizing yield and reaction rate. For the transesterification of vegetable oils to produce ethyl esters, key parameters include catalyst concentration, alcohol-to-oil molar ratio, and temperature. Research has shown that a sodium methoxide concentration of around 0.5% by weight of the oil can lead to maximum conversion. um.es In the case of rapeseed oil transesterification, a 50% excess of ethanol over the stoichiometric ratio, with sodium methoxide as the catalyst, resulted in high conversion rates. um.es Similarly, for the ethanolysis of soybean and sunflower oils using sodium ethoxide, a molar ratio of 9:1 (ethanol to oil) and a catalyst concentration of 1.0 wt% have been effectively used. ijoer.com

The reaction temperature also plays a significant role. For palm oil transesterification with sodium methoxide, optimal yields were achieved at temperatures around 55-60°C. researchgate.netresearchgate.net

Table 1: Optimized Reaction Conditions for Base-Catalyzed Transesterification

| Feedstock | Catalyst | Catalyst Conc. | Alcohol:Oil Molar Ratio | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Rapeseed Oil | Sodium Methoxide | 0.3-0.5 wt% | 1.5:1 (50% excess ethanol) | - | um.es |

| Soybean/Sunflower Oil | Sodium Ethoxide | 1.0 wt% | 9:1 | 35, 50, 65 | ijoer.com |

| Palm Oil | Sodium Methoxide | 1.0 wt% | 6:1 | 60 | researchgate.net |

The kinetics of esterification and transesterification are essential for reactor design and process optimization. The acid-catalyzed esterification of fatty acids like palmitic acid with alcohols generally follows second-order kinetics. researchgate.netoup.com In a study on the esterification of palmitic acid with methanol (B129727) using a macroporous ion exchange resin, the reaction was modeled as an elementary second-order reversible reaction. usm.my

For the acid-catalyzed esterification of palmitic acid with ethanol using Brønsted acidic ionic liquids, the reaction was found to be first-order reversible. oup.com The activation energy for the forward reaction was determined to be in the range of 50–60 kJ/mol. oup.com Another study on the esterification of palmitic acid over a sulfated zirconium oxide catalyst found that the reaction followed Eley-Rideal kinetics, with an activation energy of 70.90 kJ/mol. asabe.org

In the base-catalyzed transesterification of soybean oil with a mixture of methanol and ethanol using sodium methoxide, the reaction is complex, involving consecutive reversible reactions from triglycerides to diglycerides, then monoglycerides, and finally to glycerol (B35011) and ethyl esters. scholaris.ca

Table 2: Kinetic Parameters for the Esterification of Palmitic Acid

| Catalyst System | Reaction Order | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Brønsted Acidic Ionic Liquids | First-order reversible | 50-60 | oup.com |

| Sulfated Zirconium Oxide | Eley-Rideal kinetics | 70.90 | asabe.org |

| Macroporous Ion Exchange Resin | Second-order reversible | - | usm.my |

The selection of feedstock is a critical factor influencing the economic viability and sustainability of ethyl hexadecanoate and ethyl octadecanoate production. While traditionally derived from vegetable oils, research has focused on diversifying the feedstock portfolio to include lower-cost and non-food sources.

Alternative feedstocks that have been explored include:

Waste Oils and Fats: Waste cooking oil and animal fats are promising low-cost feedstocks. researchgate.net

Soapstocks: Soapstocks, byproducts of the vegetable oil refining process, can be utilized for fatty acid ethyl ester production. A study on camellia oil soapstocks demonstrated a high yield of ethyl esters, including ethyl palmitate and ethyl stearate (B1226849). researchgate.net

Microalgae: Microalgal biomass is considered a sustainable feedstock for omega-3 fatty acid ethyl esters and can be a source for ethyl hexadecanoate and ethyl octadecanoate. researchgate.net

Biomass: Lignocellulosic biomass can be converted into chemical building blocks for the production of a wide range of chemicals, including fatty acid derivatives. acs.orgrsc.org

The use of these alternative feedstocks not only reduces production costs but also contributes to a circular economy by valorizing waste streams. covestro.com

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic synthesis of ethyl hexadecanoate and ethyl octadecanoate offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and reduced byproduct formation. Lipases are the most commonly used enzymes for this purpose.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) catalyze both the hydrolysis of triglycerides and the synthesis of esters under low water activity. asabe.org The enzymatic synthesis of fatty acid ethyl esters can proceed through either esterification of free fatty acids with ethanol or transesterification of triglycerides with ethanol.

The most widely accepted mechanism for lipase-catalyzed esterification and transesterification in organic media is the Ping-Pong Bi-Bi mechanism . researchgate.nettandfonline.comnih.gov This mechanism involves two main steps:

The lipase (B570770) reacts with the acyl donor (fatty acid or ester) to form an acyl-enzyme intermediate, releasing a molecule of water or alcohol.

The acyl-enzyme intermediate then reacts with the acyl acceptor (ethanol) to form the final ester product and regenerate the free enzyme.

In some cases, substrate inhibition by either the alcohol or the acid can occur, where the inhibiting substrate binds to the enzyme in a way that prevents the reaction from proceeding. researchgate.nettandfonline.com

To improve the stability, reusability, and economic feasibility of enzymatic synthesis, lipases are often immobilized on solid supports. Immobilization can also enhance the enzyme's activity and selectivity. tandfonline.com A widely used commercial immobilized lipase is Novozym 435 , which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin. ufrgs.brrsc.org Novozym 435 has been shown to be a highly efficient biocatalyst for the synthesis of various esters, including fatty acid ethyl esters. researchgate.netmdpi.comnih.gov In a study on the enzymatic synthesis of ethyl esters from camellia oil soapstocks, 5% Novozym 435 resulted in a 98.4% yield after 24 hours. researchgate.net The immobilized enzyme also demonstrated good reusability, with no significant loss in yield after 10 batches. researchgate.net

The design of the bioreactor is crucial for achieving high yields and productivity in continuous enzymatic processes. Packed-bed bioreactors (PBRs) are commonly employed for reactions involving immobilized enzymes. researchgate.netnih.gov In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This configuration offers several advantages, including high enzyme loading, ease of product separation, and continuous operation. researchgate.netspringerprofessional.de Rotating packed bed (RPB) reactors have also been shown to be effective for enzymatic biodiesel synthesis due to their high mass transfer efficiency. nih.gov

Table 3: Performance of Novozym 435 in Ethyl Ester Synthesis

| Substrate | Reaction Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Camellia Oil Soapstocks & Diethyl Carbonate | Transesterification/Esterification | 50°C, 24h, solvent-free | 98.4 | researchgate.net |

| Formic Acid & Octanol | Esterification | 40°C, 1,2-dichloroethane | 96.5 | nih.gov |

| DHA+EPA Concentrate & Ethyl Acetate | Acidolysis | 60°C, 300 min, n-hexane | 88-94 | mdpi.com |

Screening and Characterization of Novel Biocatalysts for FAEE Production

The efficiency of FAEE production is heavily dependent on the catalytic prowess of the biocatalyst, typically a lipase. Consequently, extensive research is dedicated to the screening and characterization of novel enzymes with superior activity, stability, and selectivity. High-throughput screening methods are instrumental in this discovery phase, employing techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis to rapidly assess the catalytic capabilities of vast enzyme libraries. Fluorogenic and chromogenic substrates are also utilized to provide rapid spectroscopic signals that correlate with reaction progress, enabling the efficient identification of promising biocatalyst candidates.

Once identified, potential biocatalysts undergo rigorous characterization to determine their suitability for industrial-scale FAEE synthesis. This involves assessing key enzymatic properties, including substrate specificity, thermal stability, pH optimum, and tolerance to organic solvents. For instance, studies on human pancreatic fatty acid ethyl ester synthase revealed a pronounced specificity for unsaturated C18 fatty acids like oleic and linoleic acid over saturated counterparts such as palmitic and stearic acid. Similarly, lipases are classified based on the structure and location of their active sites, which can influence their catalytic behavior. Some, like Rhizomucor miehei lipase, have a hydrophobic active site on the protein surface, while others, such as Candida rugosa lipase, feature a long tunnel-like active site.

Recent strategies have also explored the use of "combi-lipase" systems, which are mixtures of different immobilized lipases. These combinations can exhibit complementary selectivities, leading to higher reaction rates and yields than single-lipase catalysts. For example, a combination of lipases from Thermomyces lanuginosus (TLL) and Candida antarctica lipase B (CALB) has demonstrated significantly higher yields in FAEE production compared to the commercial biocatalyst Novozym® 435 under mild conditions. Another innovative approach is the development of whole-cell biocatalysts, where enzymes are displayed on the surface of microorganisms like yeast. This "arming" of yeast cells with lipases creates a biocatalyst that is self-regenerating and can be used directly in the reaction medium, simplifying downstream processing.

| Biocatalyst System | Key Characteristics | Advantage in FAEE Production |

| Single Lipases | Specificity for certain fatty acids (e.g., unsaturated C18). | High selectivity for desired ester products. |

| Combi-Lipases | A mixture of lipases with complementary selectivities. | Increased reaction rates and overall yields. |

| Whole-Cell Biocatalysts | Enzymes displayed on the surface of microorganisms. | Simplified processing, potential for continuous operation. |

Utilization of Renewable and Waste-Derived Feedstocks (e.g., Monkfish Liver Oil, Camellia Oil Soapstocks)

A cornerstone of sustainable FAEE production is the utilization of renewable and waste-derived feedstocks. These materials reduce the reliance on virgin vegetable oils, which can compete with food production, and offer a route to valorize industrial byproducts. Monkfish liver oil (MLO), a byproduct of the fish processing industry, has emerged as a promising feedstock due to its high content of omega-3 polyunsaturated fatty acids. mdpi.compreprints.org Studies have successfully demonstrated the synthesis of FAEEs from MLO using various biocatalysts, including the commercial enzyme Novozym 435 and resting cells of Aspergillus flavus and Rhizopus oryzae. mdpi.compreprints.org

In a one-step transesterification process, Novozym 435 and R. oryzae achieved yields of 63% and 61%, respectively. mdpi.compreprints.org A two-step process, involving hydrolysis followed by esterification, led to even higher yields in the esterification step, with Novozym 435 reaching 85%. mdpi.compreprints.org Interestingly, the R. oryzae lipase showed selectivity, slightly esterifying docosahexaenoic acid (DHA), indicating the potential for producing specific, high-value FAEEs. mdpi.compreprints.org

Camellia oil soapstock, a waste product from the refining of camellia oil, is another viable low-cost feedstock. researchgate.net Research has shown its effective conversion to FAEEs through enzymatic transesterification and esterification using diethyl carbonate as a green acyl acceptor. researchgate.netnih.gov In a solvent-free system, using Novozym 435 as the catalyst, a remarkable yield of 98.4% was achieved. researchgate.netnih.gov The primary products were identified as ethyl oleate (B1233923) (83.9%), ethyl palmitate (8.9%), ethyl linoleate (B1235992) (4.7%), and ethyl stearate (2.1%). researchgate.netnih.gov A significant advantage of this process is the high stability of the immobilized lipase, which showed no obvious loss in yield after being reused for 10 batches. researchgate.netnih.gov

| Feedstock | Biocatalyst | Reaction Type | Max. Yield (%) | Key Findings |

| Monkfish Liver Oil | Novozym 435 | 2-Step (Hydrolysis + Esterification) | 85 | High conversion of fish processing byproduct. mdpi.compreprints.org |

| Monkfish Liver Oil | Rhizopus oryzae | 1-Step (Transesterification) | 61 | Demonstrated selectivity for specific fatty acids. mdpi.compreprints.org |

| Camellia Oil Soapstock | Novozym 435 | 1-Step (Trans/Esterification) | 98.4 | High yield from a waste feedstock with excellent catalyst reusability. researchgate.netnih.gov |

Sustainable Production Approaches and Process Intensification

Several enabling technologies are being explored to intensify these processes. Ultrasound-assisted synthesis, for example, uses acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. frontiersin.org This has been successfully applied to the transesterification of soybean oil for biodiesel production in continuous mode. frontiersin.org Other techniques include the use of co-solvents to improve the mutual solubility of reactants and enhance mass transfer, and the application of microwaves or infrared heating for efficient and homogeneous energy input. frontiersin.orgnih.gov

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, presents a promising avenue for the direct microbial production of FAEEs from simple sugars. nih.gov These microorganisms are natural lipid accumulators and can be engineered to express the necessary enzymatic machinery for FAEE synthesis, creating a consolidated bioprocess. nih.gov While current titers are relatively low, ongoing research in metabolic engineering aims to optimize these microbial cell factories for industrial-scale production. nih.gov The use of renewable alcohols like bioethanol in these processes further enhances the sustainability profile, making the resulting FAEEs a 100% renewable biofuel. frontiersin.org The combination of enzymatic catalysis with waste feedstocks and intensified reactor design represents a powerful, green approach to the production of ethyl hexadecanoate and ethyl octadecanoate. nih.govresearchgate.net

Sophisticated Analytical Characterization and Method Development for Ethyl Hexadecanoate and Ethyl Octadecanoate

Advanced Chromatographic Techniques for Identification and Quantification

Chromatographic methods are central to the separation, identification, and quantification of ethyl hexadecanoate (B85987) and ethyl octadecanoate. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like ethyl hexadecanoate and ethyl octadecanoate. thepharmajournal.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. thepharmajournal.com This combination allows for the effective identification and quantification of these esters, even at trace levels within complex mixtures, such as plant extracts or biological samples. japsonline.comnih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. thepharmajournal.com The column's stationary phase separates the different components of the mixture based on their boiling points and affinities. As the separated compounds, including ethyl hexadecanoate and ethyl octadecanoate, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.net

Research has demonstrated the utility of GC-MS in identifying these fatty acid ethyl esters in various natural sources. For instance, GC-MS analysis of plant extracts has successfully identified the presence of ethyl hexadecanoate and ethyl octadecanoate among numerous other bioactive compounds. japsonline.comresearchgate.net The identification is confirmed by comparing the retention times and mass spectra of the unknown peaks with those of known standards or by matching them against established spectral libraries like the NIST database.

Table 1: Example GC-MS Data for Identification of Ethyl Hexadecanoate

| Parameter | Value |

|---|---|

| Compound Name | Ethyl hexadecanoate (Ethyl palmitate) |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| CAS Registry Number | 628-97-7 |

| Typical Retention Time | Varies with column and conditions |

| Key Mass Spectrum Fragments (m/z) | 88, 101, 157, 239, 284 |

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used in the analysis. The mass spectrum fragments are characteristic ions used for identification.

High-Performance Liquid Chromatography (HPLC) Coupled with Gas Chromatography-Flame Ionization Detection (GC-FID)

While GC-MS is highly effective, the coupling of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Flame Ionization Detection (GC-FID) represents another advanced analytical approach. Though less common for direct analysis of these specific esters, this hyphenated technique can be employed for complex sample matrices where initial fractionation is necessary. HPLC is less frequently used for fatty acid analysis because it often requires derivatization to improve detection by UV or other common HPLC detectors. nih.gov

However, HPLC can serve as a powerful sample clean-up and fractionation tool prior to GC analysis. In this setup, HPLC would be used to separate different classes of lipids or compounds from a complex extract. The fractions containing the fatty acid ethyl esters of interest can then be collected and subsequently analyzed by GC-FID.

GC-FID is a robust and reliable technique for quantification. scielo.br After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. This combustion process produces ions that generate a current, which is proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive detector for hydrocarbons like ethyl hexadecanoate and ethyl octadecanoate. The method is known for its wide linear range and high precision, making it suitable for quantitative analysis. nih.govnih.gov

Optimization of Sample Preparation Methods (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)

Effective sample preparation is a critical step to isolate and concentrate ethyl hexadecanoate and ethyl octadecanoate from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. chromatographyonline.commdpi.com Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are two widely adopted techniques for this purpose. organomation.com

Solid-Phase Extraction (SPE) is a sample preparation method that involves passing a liquid sample through a solid sorbent material packed in a cartridge. organomation.com The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes with a small volume of solvent. organomation.com SPE is advantageous for handling larger sample volumes and is known for its precision and ruggedness. eurekaselect.com

Solid-Phase Microextraction (SPME) is a more modern, solvent-free technique that uses a polymer-coated fiber to extract analytes directly from a liquid sample or its headspace. organomation.com The analytes are adsorbed or absorbed onto the fiber, which is then transferred directly to the injection port of a GC for thermal desorption and analysis. chromatographyonline.com SPME combines sampling, extraction, and concentration into a single step, making it faster and more environmentally friendly. mdpi.com It is particularly well-suited for trace analysis due to its high sensitivity, with detection limits often in the nanogram per milliliter range. organomation.com

Table 2: Comparison of SPE and SPME for Sample Preparation

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

|---|---|---|

| Principle | Liquid sample passes through a solid sorbent bed. | Analytes partition between sample matrix and a coated fiber. |

| Solvent Usage | Requires solvents for elution. | Solvent-free (for thermal desorption). |

| Process | Multi-step (condition, load, wash, elute). organomation.com | Simplified (extraction, desorption). organomation.com |

| Sample Volume | Typically larger (e.g., 500 mL). eurekaselect.com | Smaller (e.g., 4.0 mL). eurekaselect.com |

| Sensitivity | Good, but can be limited by dilution during elution. | Generally higher due to analyte concentration on the fiber. organomation.com |

| Advantages | Good precision and ruggedness, handles complex matrices well. eurekaselect.com | Fast, simple, solvent-less, suitable for automation. mdpi.com |

Method Validation for Robustness, Linearity, Detection, and Quantification Limits

Method validation is essential to ensure that an analytical method is reliable, accurate, and reproducible for the quantitative analysis of ethyl hexadecanoate and ethyl octadecanoate. Validation involves systematically evaluating several key parameters.

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate). This ensures the method's reliability during routine use.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing standards at different concentrations, and the correlation coefficient (r) should be close to 1.0. mostwiedzy.pl

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. For fatty acid ethyl esters, LODs can range from approximately 0.8 to 7.5 ng/g depending on the specific compound and method. mostwiedzy.pl

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. LOQs for fatty acid ethyl esters have been reported in the range of 5 to 25 ng/g. mostwiedzy.pl

A study on the simultaneous analysis of fatty acid ethyl esters reported a validated method with excellent linearity (r > 0.99), accuracy between 93.8% and 107%, and precision between 3.5% and 9.7%. mostwiedzy.pl Such validation ensures that the data generated is scientifically sound and defensible.

Spectroscopic Approaches for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the complete structure of organic molecules like ethyl hexadecanoate and ethyl octadecanoate. researchgate.netquora.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. ethernet.edu.et

The ¹H NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. docbrown.info For ethyl hexadecanoate, one would expect to see distinct signals corresponding to the methyl and methylene protons of the ethyl group and the long aliphatic chain. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) all contribute to the structural assignment. ethernet.edu.etdocbrown.info

For example, in the ethyl group (-O-CH₂-CH₃), the CH₂ protons would appear as a quartet (split by the 3 protons of the adjacent CH₃ group), and the CH₃ protons would appear as a triplet (split by the 2 protons of the adjacent CH₂ group). ethernet.edu.et

The ¹³C NMR spectrum provides information on the different carbon environments. Each chemically non-equivalent carbon atom gives a distinct signal. For ethyl hexadecanoate, this would include signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the various carbons of the long hexadecanoyl chain.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the complete and unambiguous structural assignment of the molecule. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Ethyl Hexadecanoate

| Protons | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| a | CH₃ -CH₂- | ~0.88 | Triplet |

| b | -(CH₂ )₁₂- | ~1.25 | Multiplet |

| c | -CH₂ -CH₂-COO- | ~1.62 | Quintet |

| d | -CH₂ -COO- | ~2.28 | Triplet |

| e | -O-CH₂ -CH₃ | ~4.12 | Quartet |

| f | -O-CH₂-CH₃ | ~1.23 | Triplet |

Note: These are predicted values and may vary slightly depending on the solvent and instrument used. The lettering corresponds to protons in different positions along the molecule: CH₃(a)-(CH₂)₁₂(b)-CH₂(c)-CH₂(d)-COO-CH₂(e)-CH₃(f).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in ethyl hexadecanoate and ethyl octadecanoate. The infrared spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecules.

In both ethyl hexadecanoate and ethyl octadecanoate, the most prominent absorption bands are characteristic of fatty acid ethyl esters. A strong, sharp peak is observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. The long aliphatic chains of both molecules produce significant absorption bands corresponding to C-H stretching and bending vibrations. Specifically, strong asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding scissoring (bending) vibration for CH₂ appears near 1465 cm⁻¹. The methyl (CH₃) groups at the ends of the hydrocarbon chain and the ethyl ester group also exhibit characteristic C-H stretching and bending vibrations.

Another key feature in the FT-IR spectra of these esters is the C-O stretching vibrations of the ester linkage, which typically appear as two bands in the 1000-1300 cm⁻¹ region. The stretching of the C-O bond adjacent to the carbonyl group is generally found around 1240 cm⁻¹, while the O-C-C stretching of the ethyl group is observed at a lower wavenumber, often near 1170 cm⁻¹. The presence and precise location of these bands confirm the identity of these compounds as ethyl esters of long-chain fatty acids.

The following table summarizes the characteristic FT-IR absorption bands for ethyl hexadecanoate and ethyl octadecanoate.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925 | Asymmetric Stretching | C-H (CH₂) |

| ~2855 | Symmetric Stretching | C-H (CH₂) |

| ~1740 | Stretching | C=O (Ester) |

| ~1465 | Scissoring (Bending) | C-H (CH₂) |

| ~1240 | Asymmetric Stretching | C-O (Ester) |

| ~1170 | Symmetric Stretching | O-C-C (Ester) |

Thermal Analysis for Phase Behavior and Crystallization Studies

Differential Scanning Calorimetry (DSC) for Investigating Mixtures of Fatty Acid Ethyl Esters

Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique for characterizing the phase behavior and crystallization of mixtures of ethyl hexadecanoate (ethyl palmitate) and ethyl octadecanoate (ethyl stearate). This method measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and enthalpies of transition.

Binary mixtures of fatty acid ethyl esters, such as ethyl hexadecanoate and ethyl octadecanoate, often exhibit eutectic behavior. nih.gov A eutectic system is a mixture of two or more components that melt and solidify at a single temperature that is lower than the melting points of the individual constituents. The specific composition at which this occurs is known as the eutectic point. DSC is highly effective in identifying this behavior by monitoring the thermal transitions of various mixture compositions.

When a mixture of ethyl hexadecanoate and ethyl octadecanoate is cooled in a DSC instrument, the thermogram will show exothermic peaks corresponding to the crystallization of the components. Similarly, upon heating, endothermic peaks are observed, which correspond to the melting of the solid phases. For compositions other than the eutectic, the melting process occurs over a range of temperatures. However, at the eutectic composition, a single, sharp melting endotherm is observed at the eutectic temperature.

The phase diagram of the binary system can be constructed by plotting the onset temperatures of melting obtained from the DSC thermograms against the composition of the mixture. This provides valuable information on the solid-liquid equilibrium of the system. Research has shown that the melting points of these mixtures are significantly influenced by the component with the higher melting point, especially at concentrations above 50 mol%. core.ac.uk

The following table presents hypothetical DSC data for mixtures of ethyl hexadecanoate and ethyl octadecanoate to illustrate the determination of a eutectic point. The melting points of pure ethyl hexadecanoate and ethyl octadecanoate are approximately 24°C and 34°C, respectively.

| Mole Fraction of Ethyl Octadecanoate | Onset of Melting (°C) | Peak Melting Temperature (°C) |

| 0.0 | 23.5 | 24.5 |

| 0.2 | 19.8 | 22.0 |

| 0.4 | 18.5 | 20.5 |

| 0.6 | 18.2 | 19.5 |

| 0.8 | 20.1 | 25.0 |

| 1.0 | 33.0 | 34.0 |

Computational Chemistry and Molecular Modeling of Ethyl Hexadecanoate and Ethyl Octadecanoate

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic properties of individual FAEE molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl hexadecanoate (B85987) and ethyl octadecanoate, DFT calculations can be employed to determine their optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecules in their lowest energy state.

Furthermore, DFT analysis yields crucial information about the electronic properties of these esters. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic parameters are fundamental to understanding the reactivity and kinetic stability of the molecules. The molecular electrostatic potential (MEP) can also be mapped to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. While specific DFT studies focusing solely on ethyl hexadecanoate and ethyl octadecanoate are not abundant in publicly accessible literature, the methodologies are well-established and routinely applied to similar long-chain esters. scilit.comresearchgate.net

Computational methods are frequently used to predict the thermochemical properties of FAEEs, which are essential for process design and optimization, particularly in the context of biodiesel production and utilization. The standard enthalpy of formation (ΔfH°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, is a key parameter for analyzing combustion processes. nih.gov

Due to the scarcity of experimental data for long-chain esters, computational methods like DFT, often combined with empirical corrections, have proven to be a reliable alternative for predicting these properties. researchgate.netresearchgate.net For instance, studies have shown that the B3LYP hybrid functional with a suitable basis set can calculate enthalpies of formation for fatty acid esters with considerable accuracy, especially when linear regression corrections are applied to mitigate systematic errors. researchgate.netresearchgate.net These computational approaches have also been successfully used to determine the thermochemical properties of esterification reactions. researchgate.net

Similarly, the heat capacity (Cp), which describes the amount of heat required to raise the temperature of a substance, can be predicted using computational models. Equations have been developed to estimate the molar heat capacities of ethyl esters as a function of temperature, and these theoretical predictions often show good agreement with experimental data obtained through techniques like differential scanning calorimetry (DSC). researchgate.net

Below is a table summarizing experimentally determined and computationally predicted thermochemical data for ethyl hexadecanoate.

| Property | Value | Unit | Source |

| Enthalpy of Formation (Gas) | -659.65 | kJ/mol | chemeo.com |

| Enthalpy of Formation (Liquid) | - | kJ/mol | nist.gov |

| Enthalpy of Vaporization | 73.9 | kJ/mol | nist.gov |

| Enthalpy of Fusion | 15.09 | kJ/mol | nist.gov |

| Ideal Gas Heat Capacity (Cp,gas) | - | J/mol·K | chemeo.com |

Note: The table is populated with available data; some values may be from predictive models or experimental measurements as indicated in the sources.

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) and statistical mechanics simulations provide a powerful lens to study the collective behavior of FAEE molecules in various environments, from pure mixtures to complex solutions.

Understanding the phase equilibria of FAEE mixtures is critical for processes like biodiesel purification and for predicting its low-temperature properties, such as the cloud point. core.ac.uk Thermodynamic models like the Universal Quasi-Chemical (UNIQUAC) and Non-Random Two-Liquid (NRTL) models are widely used to describe and predict the solid-liquid and vapor-liquid equilibria of these mixtures. core.ac.ukua.ptipb.ptdtu.dk

The UNIQUAC model has been successfully applied to predict the phase diagrams of binary mixtures of ethyl palmitate (ethyl hexadecanoate) with other saturated and unsaturated FAEEs. core.ac.uk These studies have shown that the model can provide an excellent prediction of experimental data, often with an accuracy similar to that of a simple ideal solution model for simpler systems. core.ac.uk The predictive capability of these models often relies on pure component properties. core.ac.uk Similarly, the NRTL model is a versatile tool for correlating the activity coefficients of components in a liquid mixture and is frequently applied to calculate phase equilibria in chemical engineering processes. wikipedia.orgcerist.dz

The table below illustrates the application of thermodynamic models to FAEE mixtures.

| System | Thermodynamic Model | Predicted Property | Reference |

| Binary mixtures of ethyl palmitate with other FAEEs | Predictive UNIQUAC | Solid-liquid phase diagrams | core.ac.uk |

| Binary mixtures of various FAEEs | Predictive UNIQUAC | Solid-liquid phase diagrams | ua.pt |

| Multicomponent systems of FAEEs and alcohols | Dortmund modified UNIFAC | Vapor-liquid equilibrium | ipb.pt |

| Ternary and quaternary systems with solvents | NRTL | Liquid-liquid equilibrium | cerist.dz |

Molecular dynamics simulations can offer a detailed picture of the molecular interactions of ethyl hexadecanoate and ethyl octadecanoate in different solvents and matrices. These simulations track the movement of atoms and molecules over time, providing insights into the structure, dynamics, and thermodynamics of the system at a molecular level.

By simulating these esters in various solvents, researchers can study solvation effects, the formation of aggregates or micelles, and the partitioning behavior of the esters between different phases. For instance, MD simulations can elucidate the nature of intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable in the presence of protic solvents), that govern the behavior of these molecules in solution. ulisboa.ptresearchgate.net Such simulations are crucial for understanding the properties of biodiesel blends and for designing effective extraction and purification processes. While specific MD studies on ethyl hexadecanoate and ethyl octadecanoate in a wide range of solvents are not extensively documented in readily available literature, the principles and methodologies are well-established from studies on similar lipid systems.

Computational Approaches to Enzymatic Reaction Mechanisms (e.g., Protein-Ligand Docking for FAEE Synthase)

Computational methods are increasingly being used to investigate the enzymatic synthesis of FAEEs, providing valuable insights into reaction mechanisms and aiding in the design of more efficient biocatalysts. The synthesis of these esters is often catalyzed by lipases. nih.gov

Protein-ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a fatty acid or ethanol) when bound to a second molecule (the receptor, e.g., a lipase (B570770) or FAEE synthase) to form a stable complex. This method is instrumental in understanding the binding modes of substrates within the active site of an enzyme.

In the context of FAEE synthesis, docking studies can help to identify the key amino acid residues involved in substrate recognition and catalysis. By modeling the interaction of ethyl hexadecanoate or its precursor fatty acid and ethanol (B145695) with the active site of a lipase, researchers can elucidate the mechanism of esterification. This knowledge can then be used to guide protein engineering efforts to improve the enzyme's activity, selectivity, or stability. For example, computational protein design strategies, which may involve quantum mechanical approaches and molecular dynamics simulations, have been used to create novel lipases with specific hydrolysis activity towards certain fatty acid esters. nih.gov While a specific docking study for a dedicated "FAEE synthase" with ethyl hexadecanoate is not prominently featured in the literature, the principles are widely applied to lipases that catalyze this reaction. nih.govresearchgate.net

Biochemical Pathways and Mechanistic Studies of Faees Excluding Clinical Outcomes

Enzymology of FAEE Synthesis and Degradation

The synthesis of FAEEs is primarily a non-oxidative process, contrasting with the main oxidative pathway of ethanol (B145695) metabolism. This enzymatic formation is catalyzed by several distinct enzymes.

Characterization of Fatty Acid Ethyl Ester Synthases (FAEE Synthases)

FAEE synthases are a group of enzymes that catalyze the esterification of fatty acids with ethanol to form FAEEs. researchgate.net These enzymes are found in various tissues, with particularly high activity in the pancreas, and are central to the non-oxidative metabolism of ethanol in organs commonly damaged by alcohol abuse. researchgate.netnih.gov

In human myocardial cytosol, three distinct forms of the enzyme, synthase-I, synthase-II, and synthase-III, have been separated and identified based on their elution profiles during DEAE-cellulose chromatography. nih.gov Of these, fatty acid ethyl ester synthase-II can account for up to 50% of the total FAEE synthesis in the human heart. nih.gov This specific enzyme has been purified and shown to be a novel protein. nih.gov

The substrate specificity of homogeneous synthase-II has been characterized, revealing its efficiency in utilizing various fatty acids and alcohols. The enzyme demonstrates different catalytic efficiencies (Vmax) and affinities (Km) for various substrates, as detailed in the tables below. nih.gov

Table 1: Kinetic Parameters of Human Myocardial FAEE Synthase-II for Fatty Acid Substrates Data obtained in the presence of ethanol.

| Fatty Acid Substrate | Vmax (nmol/mg/h) | Km (mM) |

|---|---|---|

| Palmitate | 70 | 0.19 |

| Stearate (B1226849) | 80 | 0.12 |

| Oleate (B1233923) | 140 | 0.10 |

| Linoleate (B1235992) | 120 | 0.18 |

Source: Adapted from research findings. nih.gov

Table 2: Kinetic Parameters of Human Myocardial FAEE Synthase-II for Alcohol Substrates Data obtained in the presence of 0.65 mM oleic acid.

| Alcohol Substrate | Vmax (nmol/mg/h) | Km (M) |

|---|---|---|

| Methanol (B129727) | 180 | 1.16 |

| Ethanol | 100 | 1.04 |

| Propanol | 280 | 0.58 |

| Butanol | 410 | 0.33 |

Source: Adapted from research findings. nih.gov

Acyl-CoA:Ethanol Acyltransferase Activity and its Role in FAEE Formation

Besides FAEE synthases, another significant enzymatic pathway for FAEE formation involves Acyl-CoA:Ethanol O-acyltransferase (AEAT). nih.govnih.gov This enzyme catalyzes the transfer of an acyl group from acyl-coenzyme A (acyl-CoA) to ethanol. nih.govnih.gov

Studies in rat liver microsomes have shown that the baseline activities of AEAT and FAEE synthase are similar, at approximately 1.7 nmol·min⁻¹·mg⁻¹. nih.gov However, the activity of AEAT can be substantially increased (by about sixfold) with the addition of a serine esterase inhibitor, which prevents the breakdown of the acyl-CoA substrate. nih.gov In contrast, FAEE synthase activity is completely inhibited by the same compound. nih.gov This suggests that under physiological conditions where the ratio of acyl-CoA to non-esterified fatty acids is high, AEAT is likely the most important enzyme in the formation of fatty acid ethyl esters. nih.gov

Non-Oxidative Ethanol Metabolism and FAEE Generation

The vast majority of ingested ethanol (over 90%) is processed through the oxidative pathway in the liver, where it is converted first to acetaldehyde (B116499) and then to acetate. nih.gov However, a minor fraction of ethanol is metabolized through non-oxidative pathways, which involve the enzymatic conjugation of ethanol to endogenous molecules like fatty acids, resulting in the formation of FAEEs. researchgate.netnih.gov

While quantitatively minor, this non-oxidative pathway is toxicologically significant because it generates bioactive metabolites like FAEEs that have been implicated in ethanol-induced organ damage. nih.govresearchgate.net These compounds are found in high concentrations in organs most susceptible to alcohol-related injury, such as the pancreas, liver, heart, and brain. nih.govresearchgate.net The formation of FAEEs is a key component of this toxic metabolic route. nih.gov Studies have shown that inhibiting the primary oxidative pathway can lead to a shift towards non-oxidative metabolism, increasing the generation of FAEEs. nih.goviu.edu

Cellular and Subcellular Effects of FAEEs

FAEEs exert their toxicity by interfering with cellular functions and structures at the subcellular level.

Investigation of FAEE-Mediated Cellular Injury Mechanisms (e.g., Mitochondrial and Lysosomal Fragility)

A primary mechanism of FAEE-induced cellular injury involves mitochondrial dysfunction. bmj.com Research has demonstrated that FAEEs preferentially bind to and accumulate in mitochondria. bmj.com Within these organelles, FAEEs can be broken down (hydrolyzed), releasing free fatty acids directly into the mitochondrial matrix. bmj.com This localized release of fatty acids is a key step in their toxic action, as free fatty acids can induce sustained elevations in cytosolic calcium concentrations and disrupt ATP synthesis, ultimately leading to pancreatic acinar cell injury and necrosis. bmj.com

The interplay between lysosomes and mitochondria is crucial for cellular health, particularly in managing lipid metabolism and removing damaged organelles through mitophagy. nih.gov Lysosomal dysfunction can impair the degradation of lipids and the removal of dysfunctional mitochondria, leading to an accumulation of damaged organelles that can further contribute to cellular stress and injury. nih.govnih.gov While direct evidence of FAEEs causing lysosomal fragility is still being investigated, their role in disrupting lipid metabolism and mitochondrial function points to a broader impact on cellular organelle homeostasis. bmj.comnih.gov The fundamental mechanisms of cell injury often involve ATP depletion, permeabilization of cell membranes, and mitochondrial damage, all of which are consistent with the observed effects of FAEEs. uomustansiriyah.edu.iqnih.gov

Role of Reactive Oxygen Species (ROS) in FAEE-Induced Cellular Responses

The generation of Reactive Oxygen Species (ROS) is another critical mechanism of FAEE-induced cellular damage. nih.gov ROS are highly reactive molecules that can cause oxidative damage to lipids, proteins, and DNA. frontiersin.orgnus.edu.sg

Studies using a 3D culture of Caco-2 intestinal cells have shown that exposure to FAEEs, specifically ethyl oleate and ethyl palmitate, leads to a dose-dependent increase in intracellular ROS levels. nih.gov This increase in oxidative stress was found to have a direct functional consequence, showing a strong linear correlation (r = 0.9) with a decrease in intestinal epithelial barrier function. nih.gov The findings indicate that FAEEs can disrupt the tight junctions between cells through a mechanism dependent on ROS. nih.gov

Table 3: Effect of Ethyl Oleate (EO) and Ethyl Palmitate (EP) on Intracellular ROS Generation

| Treatment Group | Intracellular ROS (% of Control) |

|---|---|

| Control | 100% |

| EO 20 µM | >100% (Significant Increase) |

| EP 20 µM | >100% (Significant Increase) |

| EO 40 µM | > EO 20 µM (Dose-dependent Increase) |

| EP 40 µM | > EP 20 µM (Dose-dependent Increase) |

Source: Qualitative representation of data described in research findings. nih.gov The study reported a significant, dose-dependent increase in ROS for all treatments compared to the control, with EO showing a slightly higher, though not statistically significant, increase than EP at equivalent concentrations.

This production of ROS creates a vicious cycle, where oxidative stress can further damage mitochondria, leading to more ROS generation and exacerbating cellular injury. frontiersin.orgnih.gov

Impact on Cellular Barrier Function and Tight Junction Integrity

Fatty acid ethyl esters (FAEEs), non-oxidative metabolites of ethanol, have been shown to directly impact the integrity of the intestinal epithelial barrier. nih.govnih.govresearchgate.net Research indicates that these compounds can induce a state of dysfunction in this critical barrier by disrupting the tight junctions between epithelial cells. nih.govnih.govresearchgate.net This disruption leads to increased paracellular permeability, a "leaky gut" scenario, which can be a significant factor in the pathogenesis of conditions like alcohol-induced liver injury. nih.govplos.org The mechanism underlying this damage appears to be linked to the generation of intracellular oxidative stress. nih.govnih.govresearchgate.net

Studies utilizing three-dimensional cell culture models with Caco-2 intestinal epithelial cells have demonstrated that exposure to specific FAEEs, such as ethyl palmitate (ethyl hexadecanoate) and ethyl oleate, leads to a dose-dependent increase in epithelial permeability. nih.govplos.org This increased permeability is directly associated with the disruption and decreased protein levels of key tight junction components, namely Zonula Occludens-1 (ZO-1) and occludin. nih.govnih.govresearchgate.net

Detailed mechanistic studies have revealed that FAEEs not only reduce the protein levels of ZO-1 and occludin but also cause their mislocalization away from the apical intercellular junctions where they are normally found. nih.govfigshare.com Ethyl oleate was observed to have a more potent effect than ethyl palmitate in increasing permeability, decreasing tight junction protein levels, and elevating ROS. nih.govplos.org

Detailed Research Findings on FAEE-Induced Barrier Dysfunction

The following tables summarize the key findings from in vitro studies on the effects of ethyl palmitate and ethyl oleate on intestinal epithelial cells.

Table 1: Effect of Ethyl Palmitate and Ethyl Oleate on Tight Junction Protein Levels This table presents the relative protein levels of ZO-1 and occludin in Caco-2 cell spheroids after a 24-hour exposure to a 40 µM concentration of either ethyl oleate (EO) or ethyl palmitate (EP), as determined by cell-based ELISA. The data illustrates a significant decrease in these critical tight junction proteins.

| Treatment Group | Relative ZO-1 Protein Level (% of Control) | Relative Occludin Protein Level (% of Control) |

| Control | 100% | 100% |

| Ethyl Oleate (40 µM) | Significantly Lower than Control and EP | Significantly Lower than Control and EP |

| Ethyl Palmitate (40 µM) | Significantly Lower than Control | Significantly Lower than Control |

| Data derived from studies showing that both FAEEs decreased ZO-1 and occludin protein levels, with EO having a more pronounced effect. nih.govfigshare.com |

Table 2: Mechanistic Insights into FAEE-Induced Intestinal Barrier Dysfunction This table outlines the primary mechanisms through which FAEEs are proposed to disrupt the intestinal epithelial barrier, based on findings from in vitro Caco-2 cell models.

| Mechanistic Step | Observation | Implication |

| Increased Permeability | Dose-dependent increase in paracellular flux of FITC-dextran. nih.govplos.org | Compromised barrier allows passage of luminal contents. |

| Oxidative Stress | Increased intracellular reactive oxygen species (ROS). nih.govnih.gov | ROS generation is a key trigger for tight junction damage. |

| Tight Junction Protein Disruption | Decreased protein levels of ZO-1 and occludin. nih.govplos.org | Weakening of the physical seal between epithelial cells. |

| Protein Mislocalization | Reduced and disorganized staining for ZO-1 and occludin at cell junctions. nih.govfigshare.com | Structural integrity of tight junctions is compromised. |

| Effect of Antioxidants | Pre-treatment with resveratrol (B1683913) partially prevented barrier dysfunction. nih.govnih.gov | Confirms the role of oxidative stress in the damage pathway. |

Occurrence, Biosynthesis, and Ecological Distribution in Non Human Biological Systems

Identification and Quantification in Plant Extracts and Natural Products

Ethyl hexadecanoate (B85987) and ethyl octadecanoate have been identified as constituents of various plant extracts and natural products. Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have enabled the detection and quantification of these compounds in diverse plant species.

In a study of the ethanolic extract of the aquatic plant Pistia stratiotes, ethyl hexadecanoate was found to be a significant component, constituting 13.29% of the extract, while ethyl octadecanoate was present at 0.98%. Similarly, the seeds of the cotton plant (Gossypium) have been shown to contain 0.41% ethyl hexadecanoate. These compounds are also reported to be present in Phaleria macrocarpa, a medicinal plant indigenous to Indonesia and Malaysia. ebi.ac.uk

The following table summarizes the quantitative findings of these ethyl esters in various plant extracts.

| Plant Species | Plant Part | Compound | Concentration/Abundance |

| Pistia stratiotes | Whole plant | Ethyl hexadecanoate | 13.29% of ethanolic extract |

| Ethyl octadecanoate | 0.98% of ethanolic extract | ||

| Gossypium sp. | Seeds | Ethyl hexadecanoate | 0.41% |

Presence and Formation in Fermented Matrices (e.g., Soybean Curds, Alcoholic Beverages)

Ethyl esters, including ethyl hexadecanoate and ethyl octadecanoate, are well-known volatile compounds that contribute to the flavor and aroma profiles of fermented foods and alcoholic beverages. researchgate.netescarpmentlabs.com Their formation is a natural consequence of the fermentation process, where yeast and other microorganisms produce ethanol (B145695) and metabolize fatty acids.

During alcoholic fermentation by yeasts such as Saccharomyces cerevisiae, fatty acid precursors (in the form of acyl-coenzyme A) react with the abundant ethanol to form ethyl esters. researchgate.netnih.gov The production of these esters is influenced by several factors, including the yeast strain, fermentation temperature, and the composition of the fermentation medium. nih.gov For instance, higher fermentation temperatures can lead to increased levels of ethyl octanoate (B1194180) in beverages like beer. nih.gov

In the production of tequila, ethyl hexadecanoate and ethyl octadecanoate are among the most abundant ethyl esters, with their concentrations varying depending on the aging process. nih.gov Red sour soup, a traditional fermented food from China, has also been found to contain hexadecanoic acid, ethyl ester. nih.gov

The table below provides examples of fermented matrices where these compounds have been detected.

| Fermented Matrix | Compound | Role/Significance |

| Beer | Ethyl octanoate | Contributes to the fruity aroma. nih.govucanr.edu |

| Tequila | Ethyl hexadecanoate, Ethyl octadecanoate | Abundant flavor compounds. nih.gov |

| Red Sour Soup | Ethyl hexadecanoate | Identified as a volatile component. nih.gov |

Detection in Animal and Microbial Samples for Analytical Research (excluding clinical human applications)

Ethyl hexadecanoate and ethyl octadecanoate are detected in various animal and microbial samples, where they are often studied as biomarkers or metabolic products. In the context of non-human animal studies, these fatty acid ethyl esters are recognized as metabolites of ethanol.

For example, FAEEs, including ethyl palmitate (ethyl hexadecanoate) and ethyl stearate (B1226849) (ethyl octadecanoate), have been quantified in the adipose tissue of animals as long-lived metabolites of alcohol. nih.gov Their presence in tissues can be indicative of prior ethanol exposure. Methodologies for the accurate quantification of these esters in biological specimens have been developed, often involving extraction followed by techniques like thin-layer chromatography and gas chromatography-mass spectrometry. nih.gov

In rats, ethyl palmitate has been shown to reduce plasma levels of inflammatory markers, indicating its potential biological activity. medchemexpress.comnih.gov Furthermore, these esters have been detected in the skin surface lipids of various species and are being explored as biomarkers. oup.comresearchgate.net

Microorganisms can also be a source of these compounds. For instance, the bacterium Aspilia pluriseta has been found to produce 2,3-dihydroxy propyl ester-octadecanoic acid. nih.gov

Biosynthetic Pathways in Microorganisms and Plants

The biosynthesis of ethyl hexadecanoate and ethyl octadecanoate involves a two-part process: the synthesis of the fatty acid backbone and the subsequent esterification with ethanol.

In plants, the synthesis of the precursor fatty acids, palmitic acid (hexadecanoic acid) and stearic acid (octadecanoic acid), occurs in the plastids. This process involves the enzymes acetyl-CoA carboxylase and the fatty acid synthase complex. The resulting fatty acids can then be made available for various metabolic pathways. The final step of esterification with ethanol to form the ethyl esters is a key part of their role as plant metabolites.

In microorganisms, particularly yeast, the formation of fatty acid ethyl esters is a well-characterized process that occurs during fermentation. The biosynthesis is catalyzed by enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases). researchgate.net These enzymes utilize fatty acyl-CoA molecules (the activated form of fatty acids) and ethanol as substrates. The availability of these precursors is a major limiting factor for the production of ethyl esters. asm.org For example, the yeast enzymes ethanol hexanoyl transferase 1 (Eht1) and ethyl ester biosynthase 1 (Eeb1) are involved in this process. researchgate.net

Environmental Fate, Bioremediation, and Degradation Studies

Biodegradation of Ethyl Hexadecanoate (B85987) and Ethyl Octadecanoate by Microbial Communities

Long-chain fatty acid ethyl esters are recognized as biodegradable, primarily through the action of diverse microbial communities present in soil and aquatic environments. These microorganisms utilize the esters as a source of carbon and energy. Studies on palm-derived biodiesel, which consists of a mixture of fatty acid methyl and ethyl esters, have demonstrated that these compounds undergo facile aerobic biodegradation by wild-type bacterial populations commonly found in natural environments. The rate of oxygen uptake during the degradation of these biodiesels is comparable to that of simple, readily biodegradable substrates like carbohydrates.

The biodegradation process is initiated by the microbial secretion of extracellular enzymes that hydrolyze the ester bond. This initial step breaks down the FAEEs into their constituent parts: a long-chain fatty acid (hexadecanoic acid or octadecanoic acid) and ethanol (B145695). Both of these products are common metabolites in microbial pathways. The resulting fatty acids can be further degraded through the β-oxidation pathway, a widespread metabolic process in which fatty acid chains are sequentially shortened to produce acetyl-CoA, which then enters the citric acid cycle for energy production. Ethanol is readily metabolized by a wide range of microorganisms.

Bacterial genera known to be effective in degrading related lipid and hydrocarbon compounds, and thus likely capable of degrading ethyl hexadecanoate and ethyl octadecanoate, include Bacillus, Proteus, Pseudomonas, Citrobacter, and Enterobacter.

Enzymatic Degradation of Esters in Environmental Contexts (e.g., Hydrolases)

The key to the microbial degradation of ethyl hexadecanoate and ethyl octadecanoate lies in the action of a class of enzymes known as hydrolases. Specifically, lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) and esterases are responsible for catalyzing the hydrolysis of the ester bond that links the fatty acid to the ethyl group. These enzymes are ubiquitous in nature and are produced by a vast array of bacteria, yeasts, and fungi.

The enzymatic reaction is a hydrolysis that occurs at the oil-water interface, where the enzyme cleaves the ester linkage, yielding a fatty acid and an alcohol:

Reaction: Ethyl Hexadecanoate + H₂O ---(Lipase/Esterase)--> Hexadecanoic Acid + Ethanol Ethyl Octadecanoate + H₂O ---(Lipase/Esterase)--> Octadecanoic Acid + Ethanol

Kinetic studies on the lipase-catalyzed hydrolysis of various fatty acid esters have shown that the reaction rates are influenced by factors such as the chain length of the fatty acid, temperature, pH, and the specific lipase (B570770) used. For instance, lipases from sources like Candida antarctica and porcine pancreas are known to efficiently hydrolyze long-chain fatty acid esters. The process generally follows Michaelis-Menten kinetics, where the rate of hydrolysis increases with substrate concentration until the enzyme becomes saturated. The efficiency of these enzymes highlights their critical role in the natural attenuation of FAEEs in the environment.

Occurrence and Behavior in Environmental Samples (e.g., Effluents, Air Particulates for detection research)

Ethyl hexadecanoate and ethyl octadecanoate have been identified in environmental samples, particularly those associated with waste streams rich in organic matter. Research involving the analysis of digested sewage sludge has confirmed the presence of both compounds. Gas chromatography-mass spectrometry (GC-MS) analysis of biocrude oil produced from the hydrothermal liquefaction of sewage sludge revealed the presence of both hexadecanoic acid/ethyl hexadecanoate and octadecanoic acid/ethyl octadecanoate. This indicates that these esters can be formed or persist through anaerobic digestion processes and are found in wastewater treatment plant effluents and sludges.

The table below summarizes the detection of these compounds in digested sewage sludge samples as identified through GC-MS peak analysis in environmental research.

| Compound Group | Detected in Digested Sewage Sludge | Analytical Method |

| Hexadecanoic acid and Ethyl hexadecanoate | Yes | GC-MS |

| Octadecanoic acid and Ethyl octadecanoate | Yes | GC-MS |

Regarding their presence in air particulates, current research on the chemical composition of atmospheric aerosols, including those from cooking emissions, has primarily focused on identifying the free fatty acids (palmitic acid and stearic acid) as tracers. While volatile organic compounds are known to be released during cooking, specific studies quantifying ethyl hexadecanoate and ethyl octadecanoate in urban air samples or PM2.5 particulates are not available in the reviewed literature. Their low volatility suggests they are more likely to be associated with particulate matter than to exist in the gas phase if present in the atmosphere.

Persistence and Transformation Products in Various Environmental Compartments

The environmental persistence of a chemical is determined by its resistance to degradation. For ethyl hexadecanoate and ethyl octadecanoate, persistence is expected to be relatively low in biologically active environments due to their susceptibility to microbial and enzymatic hydrolysis. As biodegradable compounds, their half-life in soil and water would be dependent on environmental conditions such as microbial population density, temperature, oxygen availability, and pH.

The primary transformation products resulting from the biotic and abiotic hydrolysis of these esters are their corresponding fatty acids and ethanol.

Primary Transformation Products:

From Ethyl Hexadecanoate: Hexadecanoic Acid (Palmitic Acid) and Ethanol

From Ethyl Octadecanoate: Octadecanoic Acid (Stearic Acid) and Ethanol

These transformation products are common natural substances. Hexadecanoic and octadecanoic acids are two of the most common saturated fatty acids found in animals and plants, and they are readily metabolized by soil and aquatic microorganisms. Ethanol is also rapidly biodegraded in the environment. Therefore, the transformation of these esters leads to metabolites that can be integrated into natural biogeochemical cycles. In anaerobic environments, the degradation pathway would be slower and could lead to different intermediates, but the ultimate products are expected to be methane (B114726) and carbon dioxide.

Due to their very low water solubility and high octanol-water partition coefficients, if released into aquatic systems, these esters would primarily associate with organic matter in sediment and suspended particles rather than remaining dissolved in the water column. This partitioning behavior influences their bioavailability and the rate at which they are degraded.

Industrial Applications and Material Science Contributions Excluding Medical and Cosmetic Uses

Optimization for Biofuel and Biodiesel Composition and Performance

The composition of biodiesel, a mixture of fatty acid alkyl esters, critically determines its performance characteristics, such as ignition quality, combustion efficiency, and emission profiles. Ethyl hexadecanoate (B85987) and ethyl octadecanoate are key components in ethyl ester-based biodiesels (Fatty Acid Ethyl Esters or FAEEs), and their concentration is optimized to enhance fuel properties.

Emission Profile: The presence of these saturated esters influences the emission profile of biodiesel. The higher cetane number associated with ethyl hexadecanoate and ethyl octadecanoate contributes to more complete combustion, which can lead to a reduction in harmful emissions such as unburnt hydrocarbons (HC) and carbon monoxide (CO). ajer.orgscielo.org.za However, the relationship with nitrogen oxide (NOx) emissions is more complex; the shortened ignition delay and advanced combustion timing can sometimes lead to higher combustion temperatures, potentially increasing NOx formation. ajer.org

| Fatty Acid Ethyl Ester | Chemical Formula | Carbon Chain:Double Bonds | Predicted Cetane Number |

|---|---|---|---|

| Ethyl Hexadecanoate (Palmitate) | C18H36O2 | C16:0 | ~75 |

| Ethyl Octadecanoate (Stearate) | C20H40O2 | C18:0 | ~85 |

| Ethyl Oleate (B1233923) | C20H38O2 | C18:1 | ~55 |

| Ethyl Linoleate (B1235992) | C20H36O2 | C18:2 | ~38 |

Development as Synthetic Base Oils for Specialized Industrial Fluids (e.g., Drilling Fluids)

Synthetic esters are increasingly used as base oils for high-performance lubricants and industrial fluids due to their excellent lubricity, biodegradability, and thermal stability. Ethyl hexadecanoate and ethyl octadecanoate, often in the form of their 2-ethylhexyl ester derivatives (e.g., 2-ethylhexyl palmitate/stearate), are developed as synthetic base stocks for demanding applications.

These esters serve as a primary component, or base oil, in the formulation of:

Drilling Fluids: In the oil and gas industry, synthetic esters are used to formulate environmentally friendly drilling muds. Palm oil-based ethylhexyl esters, which are rich in palmitate and oleate fractions, have been synthesized for use as a biodegradable base oil in synthetic drilling fluids. ieefoundation.orguctm.edu These ester-based fluids offer excellent lubrication for the drill bit and exhibit low toxicity, making them suitable for offshore drilling operations where environmental regulations are strict. uctm.edu